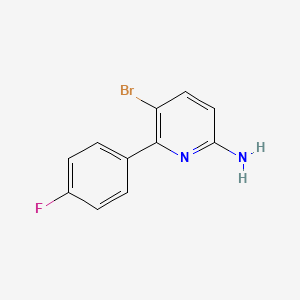

5-Bromo-6-(4-fluoro-phenyl)-pyridin-2-ylamine

描述

Historical Context and Research Development

The synthesis and characterization of 5-bromo-6-(4-fluorophenyl)pyridin-2-amine emerged in the early 21st century as part of broader efforts to develop halogenated pyridine derivatives for pharmaceutical and materials science applications. The compound’s discovery aligns with advancements in cross-coupling methodologies, particularly the Suzuki–Miyaura reaction , which became a cornerstone for constructing biaryl systems in medicinal chemistry. Early research focused on optimizing regioselective bromination and fluorination strategies for pyridine scaffolds, as evidenced by protocols involving N-bromosuccinimide (NBS) in chloroform or acetonitrile. By 2020, its utility as a synthetic intermediate gained prominence, with studies highlighting its role in generating kinase inhibitors and antimicrobial agents.

IUPAC Nomenclature and Chemical Classification

The systematic IUPAC name for this compound is 5-bromo-6-(4-fluorophenyl)pyridin-2-amine , reflecting its substitution pattern on the pyridine ring (Table 1).

| Property | Value |

|---|---|

| Molecular formula | C₁₁H₈BrFN₂ |

| Molecular weight | 267.10 g/mol |

| CAS Registry Number | 1817741-80-2 |

| Chemical class | Halogenated aminopyridine |

This classification places it within a broader family of tri-substituted pyridines , characterized by a bromine atom (position 5), a 4-fluorophenyl group (position 6), and an amine moiety (position 2). The presence of both electron-withdrawing (Br, F) and electron-donating (NH₂) groups creates unique electronic properties critical for its reactivity.

Structural Significance in Pyridine Derivative Research

The compound’s structure confers three key advantages in synthetic and applied chemistry:

- Bromine as a synthetic handle : The C–Br bond facilitates cross-coupling reactions, enabling the introduction of diverse aryl, heteroaryl, or alkyl groups via Suzuki, Stille, or Buchwald–Hartwig protocols. For example, palladium-catalyzed coupling with 5-methoxybenzofuran boronic acid yields biaryl derivatives with 60% efficiency.

- Fluorine-enhanced bioactivity : The 4-fluorophenyl group improves lipophilicity and metabolic stability, traits valuable in drug candidates targeting kinases or G protein-coupled receptors.

- Hydrogen-bonding capacity : The primary amine engages in intermolecular interactions, stabilizing protein-ligand complexes or crystalline materials.

These features make it a versatile scaffold for designing molecules with tailored electronic and steric profiles.

Relationship to Similar Halogenated Aminopyridines

5-Bromo-6-(4-fluorophenyl)pyridin-2-amine shares structural motifs with several pharmacologically active analogs (Table 2).

The 4-fluorophenyl variant distinguishes itself through enhanced para-substitution effects, which optimize π-stacking interactions in protein binding pockets compared to meta- or ortho-fluorinated analogs. Additionally, its amine group remains more accessible for derivatization than sterically hindered analogs like 5-bromo-4-(4-fluorophenyl)-6-isopropylpyrimidin-2-ol.

属性

IUPAC Name |

5-bromo-6-(4-fluorophenyl)pyridin-2-amine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H8BrFN2/c12-9-5-6-10(14)15-11(9)7-1-3-8(13)4-2-7/h1-6H,(H2,14,15) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PMXOSAKBCSEPDN-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC=C1C2=C(C=CC(=N2)N)Br)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H8BrFN2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

267.10 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

准备方法

Bromination and Fluorination of Pyridine Derivatives

The core strategy involves starting from suitably substituted pyridine compounds, such as 2-amino-6-picoline or 2-amino-4-picoline, and introducing bromine and fluorine substituents via selective halogenation reactions. The process generally employs brominating agents like tribromophosphates or bromine, and fluorinating agents such as hydrogen fluoride or specialized fluorinating reagents.

Bromination of Pyridine:

Bromination is achieved using tribromo oxygen phosphorus or elemental bromine under controlled conditions to selectively brominate the pyridine ring at the desired position, typically at the 5-position relative to the amino group.

Example:

Starting from 2-hydroxyl-5-nitro-6-picoline, bromination with tribromophosphates at 110-130°C yields 2-bromo-6-methyl-5-nitro pyridine with high yield (~92.8%).Reduction of Nitro to Amino:

The nitro group can be reduced to an amino group using catalytic hydrogenation with Raney nickel under hydrogen pressure (~40 psi), converting nitro derivatives into amino derivatives like 2-bromo-5-amino-6-picoline.Fluorination of Pyridine:

Fluorination is performed using anhydrous hydrogen fluoride (HF) at low temperatures, often below 0°C, with subsequent nitration or halogen exchange reactions. Sodium nitrite may be used to facilitate fluorination, replacing the nitro group with fluorine at specific positions.

2-amino-6-picoline → bromination → 2-bromo-5-amino-6-picoline → fluorination with HF → 5-bromo-2-fluoro-6-picoline

Nucleophilic Aromatic Substitution and Halogen Exchange

Halogen Exchange:

The fluorination step often involves nucleophilic aromatic substitution, where fluorine replaces other substituents (e.g., nitro or hydroxyl groups). This is achieved under carefully controlled conditions with HF or other fluorinating agents, sometimes in the presence of catalysts or phase transfer agents.Amine Functionalization:

The amino group at the 2-position is retained or introduced via reduction or substitution reactions, ensuring the amino functionality remains intact or is introduced after halogenation.

The process described in patent CN102898358A emphasizes reactions carried out at normal temperatures with optimized solvents, yielding high purity compounds suitable for industrial scale-up.

Fluorination using HF with sodium nitrite allows for selective fluorine incorporation at the 2-position, with yields exceeding 86%.

Alternative Synthetic Routes via Cross-Coupling

Cross-Coupling Reactions:

Modern methods involve palladium-catalyzed cross-coupling (e.g., Suzuki, Buchwald-Hartwig amination) to attach the phenyl group and introduce the amino group at specific positions.Preparation of the Phenyl Substituted Intermediate:

The 4-fluoro-phenyl group can be introduced via cross-coupling of halogenated pyridine derivatives with boronic acids or amines under palladium catalysis.

High regioselectivity and functional group tolerance.

Compatibility with various substituents, facilitating the synthesis of complex derivatives like the target compound.

Summary of Preparation Methods

| Method | Starting Material | Key Reagents | Conditions | Yield | Remarks |

|---|---|---|---|---|---|

| Bromination & Fluorination | 2-hydroxyl-5-nitro-6-picoline | Tribromophosphate, HF | 110–130°C for bromination; -78°C to 70°C for fluorination | Up to 86% | High selectivity, scalable |

| Catalytic Hydrogenation | Nitro derivatives | Raney Ni, H2 | Room temperature, 40 psi | ~90% | Converts nitro to amino |

| Cross-Coupling | Halogenated pyridine | Pd catalysts, boronic acids | Mild conditions | Variable | For phenyl and amino group installation |

Notes and Considerations

Reaction Optimization:

Reaction parameters such as temperature, solvent, and reagent equivalents are critical to maximize yield and selectivity.Industrial Applicability:

The methods described are designed to operate at normal temperatures and pressures, reducing energy consumption and side reactions, thus suitable for large-scale synthesis.Safety Precautions: Fluorination steps involving HF require specialized equipment and safety protocols due to HF's toxicity and corrosiveness.

化学反应分析

Types of Reactions

5-Bromo-6-(4-fluoro-phenyl)-pyridin-2-ylamine can undergo various types of chemical reactions, including:

Substitution Reactions: The bromine atom can be substituted with other nucleophiles under appropriate conditions.

Oxidation and Reduction Reactions: The compound can be oxidized or reduced to form different derivatives.

Coupling Reactions: It can participate in coupling reactions to form more complex molecules.

Common Reagents and Conditions

Substitution Reactions: Common reagents include nucleophiles such as amines, thiols, and alkoxides. Conditions typically involve the use of a base and an appropriate solvent.

Oxidation Reactions: Oxidizing agents such as hydrogen peroxide or potassium permanganate can be used.

Reduction Reactions: Reducing agents like sodium borohydride or lithium aluminum hydride are commonly employed.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield various substituted pyridines, while oxidation and reduction reactions can lead to the formation of different functionalized derivatives.

科学研究应用

5-Bromo-6-(4-fluoro-phenyl)-pyridin-2-ylamine has several applications in scientific research:

Chemistry: It is used as a building block for the synthesis of more complex organic molecules.

Biology: The compound can be used in the study of biological pathways and interactions due to its structural similarity to certain bioactive molecules.

Industry: The compound can be used in the development of new materials and chemical processes.

作用机制

The mechanism of action of 5-Bromo-6-(4-fluoro-phenyl)-pyridin-2-ylamine depends on its specific application. In biological systems, it may interact with molecular targets such as enzymes or receptors, modulating their activity. The compound’s structural features allow it to participate in various biochemical pathways, potentially leading to therapeutic effects.

相似化合物的比较

Key Observations:

Chlorine analogs (e.g., 5-chloro-4-fluoropyridin-2-amine) exhibit lower molecular weights and similar similarity scores, suggesting interchangeable roles in certain syntheses .

Phenyl vs. Pyridine Substitution : The presence of a 4-fluorophenyl group (as in the target compound) introduces steric bulk and enhances lipophilicity compared to fluorine directly on the pyridine ring. This may improve membrane permeability in cellular assays .

Physicochemical Properties

- Solubility : Fluorine and bromine increase molecular polarity but reduce aqueous solubility due to hydrophobic effects. The 4-fluorophenyl group may further decrease solubility compared to simpler halogenated pyridines .

- Stability : Bromine’s higher atomic radius compared to chlorine may enhance stability against nucleophilic displacement, as seen in 5-bromo-4-fluoropyridin-2-amine (CAS 21717-95-3) .

生物活性

5-Bromo-6-(4-fluoro-phenyl)-pyridin-2-ylamine is a substituted pyridine derivative that has garnered attention for its potential biological activities. The compound’s structural features, particularly the bromine and fluorine substituents, contribute to its interaction with various biological targets, making it a subject of interest in medicinal chemistry and pharmacology.

Chemical Structure and Properties

The compound can be described as follows:

- Chemical Formula : CHBrF N

- Molecular Weight : 267.1 g/mol

- IUPAC Name : this compound

This compound features a bromine atom at the 5th position, a fluorinated phenyl group at the 6th position, and an amine group at the 2nd position of the pyridine ring. The unique substitution pattern influences its reactivity and biological activity.

The biological activity of this compound primarily stems from its ability to interact with specific molecular targets such as enzymes and receptors. The compound may modulate enzymatic activity, potentially leading to therapeutic effects in various disease models. Its structural similarity to bioactive molecules allows it to participate in biochemical pathways relevant to disease modulation.

Anticancer Activity

Research has indicated that derivatives of pyridine compounds, including this compound, exhibit significant anticancer properties. A study highlighted that certain pyridine derivatives demonstrated cytotoxic effects against pancreatic cancer cell lines, with IC values in the sub-micromolar range, indicating potent activity against cancer cells .

| Compound | Cell Line | IC (µM) |

|---|---|---|

| This compound | PSN1 (KRAS mutant) | <0.1 |

| Reference Drug (Gemcitabine) | BxPC3 (wild-type) | 5.0 |

Enzyme Inhibition

The compound has also been studied for its enzyme inhibition potential. It has been shown to inhibit specific kinases involved in cancer progression, such as PDK1 and PDK4, with IC values ranging from 0.04 to 0.33 µM for various derivatives . This suggests that modifications to the pyridine structure can enhance inhibitory potency.

| Enzyme | Compound | IC (µM) |

|---|---|---|

| PDK1 | Various Derivatives | 0.04 - 0.33 |

| PDK4 | Selected Derivatives | <0.1 |

Antimicrobial and Anti-inflammatory Activities

In addition to anticancer properties, studies have indicated that pyridine derivatives exhibit antimicrobial and anti-inflammatory activities. These compounds have been investigated for their potential in treating infections and inflammatory diseases by inhibiting key pathways involved in these processes .

Case Studies

- Cytotoxicity Studies : In vitro studies assessed the cytotoxic effects of this compound on various cancer cell lines using MTT assays. The results demonstrated significant inhibition of cell proliferation compared to control groups.

- Inhibition of Biofilm Formation : Another study evaluated the compound's ability to inhibit biofilm formation in bacterial cultures, showcasing its potential as an antimicrobial agent .

- Structural Activity Relationship (SAR) : Research into SAR revealed that modifications on the phenyl ring significantly impacted biological activity, suggesting avenues for further drug development .

常见问题

Basic Research Questions

Q. What synthetic routes are most effective for preparing 5-Bromo-6-(4-fluoro-phenyl)-pyridin-2-ylamine, and how do reaction conditions influence yield?

- Methodological Answer : The compound can be synthesized via Suzuki-Miyaura coupling between a brominated pyridin-2-ylamine and a 4-fluorophenyl boronic acid derivative. Key parameters include catalyst choice (e.g., Pd(PPh₃)₄), solvent (e.g., DMF or THF), and temperature (80–120°C). Evidence from analogous bromo-fluoro-pyridines suggests yields range from 45–70% depending on steric hindrance and electronic effects .

- Data Consideration : Contradictions in yield may arise from incomplete deprotection of amine groups or competing side reactions (e.g., homocoupling). Optimize by adjusting equivalents of boronic acid and catalyst loading .

Q. How can chromatographic purification of this compound be optimized to ensure high purity (>95%)?

- Methodological Answer : Use silica gel chromatography with gradient elution (hexane/ethyl acetate or DCM/methanol). For polar byproducts, reverse-phase HPLC (C18 column, acetonitrile/water + 0.1% TFA) is recommended. Purity validation via NMR and LC-MS is critical .

Q. What spectroscopic techniques are most reliable for characterizing this compound?

- Methodological Answer :

- ¹H/¹³C NMR : Confirm substitution patterns (e.g., bromine at C5, fluorine at C4-phenyl). Aromatic protons typically appear as doublets due to coupling with fluorine (J ≈ 8–10 Hz) .

- HRMS : Verify molecular ion peaks (e.g., [M+H]⁺ at m/z ~307.0) and isotopic patterns (Br/F contributions) .

Advanced Research Questions

Q. How does the steric and electronic profile of this compound influence its reactivity in cross-coupling reactions?

- Methodological Answer : The bromine atom at C5 is electronically deactivating but sterically accessible for Pd-catalyzed couplings. Computational modeling (DFT) can predict reactivity by analyzing LUMO localization. Experimental validation via Heck or Buchwald-Hartwig reactions is advised to assess functionalization potential .

Q. What strategies mitigate instability of the amine group under acidic or oxidative conditions?

- Methodological Answer : Protect the amine as a tert-butoxycarbonyl (Boc) or acetyl derivative during harsh reactions. Stability studies (TGA/DSC) show decomposition above 200°C, suggesting storage at –20°C under inert atmosphere .

Q. How can regioselectivity challenges during functionalization of the pyridine ring be addressed?

- Methodological Answer : Directed ortho-metalation (DoM) using LDA or TMPZnCl·LiCl can selectively functionalize positions adjacent to the amine. Competing pathways (e.g., C5 vs. C3 bromination) require careful control of temperature and stoichiometry .

Q. What analytical approaches resolve contradictions in crystallographic vs. computational structural data?

- Methodological Answer : Single-crystal X-ray diffraction (SC-XRD) provides definitive bond lengths/angles (e.g., C-Br ≈ 1.89 Å, C-F ≈ 1.35 Å). Compare with DFT-optimized structures (B3LYP/6-31G*) to identify discrepancies caused by crystal packing effects .

Data Analysis and Contradiction Resolution

Q. How should researchers interpret conflicting solubility data in polar vs. nonpolar solvents?

- Methodological Answer : Solubility contradictions may arise from polymorphic forms or residual solvents. Use DSC to identify polymorphs and Karl Fischer titration to quantify water content. For DMSO solubility (~20 mg/mL), confirm via saturation shake-flask method .

Q. What experimental controls are essential when studying biological activity to avoid false positives/negatives?

- Methodological Answer : Include stability controls (e.g., incubate compound in assay buffer for 24h) to rule out degradation. Use orthogonal assays (e.g., SPR, fluorescence polarization) to confirm target binding specificity .

Methodological Tables

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。